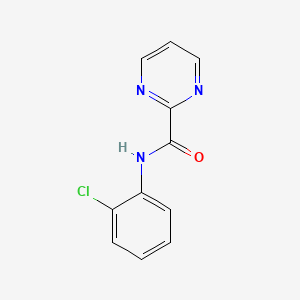![molecular formula C17H15N3O2 B5595287 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.116426730 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide, due to its structural complexity, has been explored for its potential in various scientific research applications. A notable study involves the synthesis and characterization of novel compounds related to the benzimidazole family, showcasing potential antibacterial activities. These compounds, synthesized from intermediates like 2-(2′,4′-dihydroxyphenyl) benzimidazole, displayed significant fluorescence in UV-visible regions, indicating their potential for bioimaging applications. The synthesized compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial activities which could pave the way for new therapeutic agents (Patil et al., 2015).
Antimicrobial and Antitumor Potential
Further research has expanded into the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, which were also screened for their antimicrobial activity. These studies contribute to the understanding of the structural-activity relationship within this class of compounds, providing insights into their potential use in combating microbial resistance. Additionally, some derivatives exhibited broad-spectrum antimicrobial activity, underscoring their potential in antimicrobial therapy (Padalkar et al., 2014).
Anti-Inflammatory and Analgesic Properties
Investigations into benzimidazole/benzoxazole derivatives have revealed their potential in anti-inflammatory and analgesic treatments. These compounds, through their interaction with kinase activities (such as CDK-1, CDK-5, and GSK-3), exhibit promising anti-inflammatory and analgesic properties. This opens up potential avenues for the development of new therapeutic agents targeting inflammatory diseases and pain management (Sondhi et al., 2006).
Antiviral Applications
The antiviral potential of benzamide-based compounds has been demonstrated through the synthesis of novel 5-aminopyrazoles and their derivatives, showing significant activity against influenza A virus (H5N1). This suggests the potential of such compounds in developing antiviral therapeutics, particularly against strains of influenza that pose significant threats to public health (Hebishy et al., 2020).
Catalysis and Chemical Transformations
Research into the catalytic properties and chemical transformations of related compounds has led to efficient methods for preparing valuable heterocyclic compounds. These studies not only contribute to the field of synthetic chemistry but also have potential implications in material science, drug design, and development (Sriramoju et al., 2018).
Direcciones Futuras
The future directions for the study of “N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights .
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(12-4-2-1-3-5-12)18-13-6-7-15-14(10-13)19-16-11-22-9-8-20(15)16/h1-7,10H,8-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJQJJYBJAZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

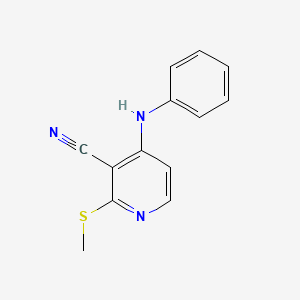
![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)
![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)
![2-(2-pyrimidinylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5595253.png)
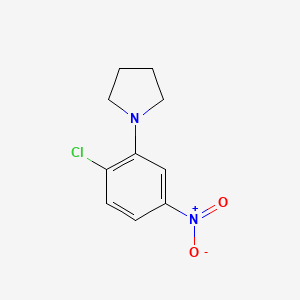
![N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)
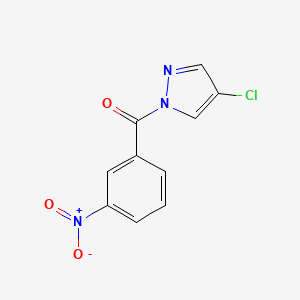

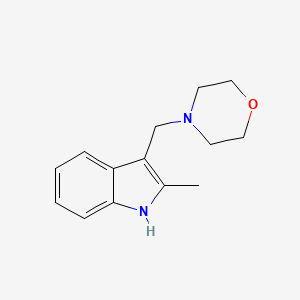
![N-(1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5595302.png)
![N,2-dimethyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5595309.png)
